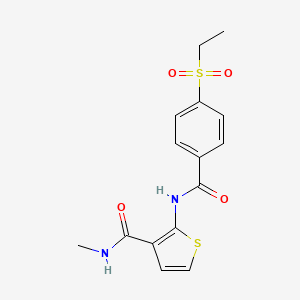

2-(4-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(4-ethylsulfonylbenzoyl)amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-3-23(20,21)11-6-4-10(5-7-11)13(18)17-15-12(8-9-22-15)14(19)16-2/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIONCQVHYEEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide typically involves multiple steps:

Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with an appropriate amine under amide bond-forming conditions, such as using carbodiimide coupling agents.

Attachment of the Ethylsulfonyl Benzamido Group: This step involves the sulfonylation of a benzene ring followed by amide bond formation with the thiophene derivative. The ethylsulfonyl group can be introduced using ethylsulfonyl chloride in the presence of a base like triethylamine.

Methylation: The final step is the methylation of the amide nitrogen, which can be achieved using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The ethylsulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(4-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.

Industry

In materials science, derivatives of this compound could be used in the development of organic semiconductors or other advanced materials due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism by which 2-(4-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The ethylsulfonyl and carboxamide groups may facilitate binding to specific molecular targets, while the thiophene ring could participate in π-π interactions or other non-covalent interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Comparable Compounds

*Inferred from sulfone and thiophene carboxamide class activities .

Sulfone-Containing Analogues

- Ethylsulfonyl vs. Chlorophenyl Sulfonyl: The target compound’s ethylsulfonyl group (electron-withdrawing) may enhance metabolic stability compared to the dichlorophenyl sulfonyl group in the analogue from .

- Thiophene Positional Isomerism : The target compound’s carboxamide at the 3-position of the thiophene ring contrasts with the 2-position in ’s compound. This positional shift could alter binding affinity to enzymatic targets, such as cyclooxygenase (COX) or microbial enzymes .

Methotrexate-Related Compounds

- Core Structure Differences : Methotrexate derivatives feature a pteridinyl core instead of a thiophene, enabling folate pathway inhibition. The benzamido linkage in the target compound is structurally analogous to the benzamido groups in methotrexate-related compounds (e.g., Compound H and B), which are critical for binding to dihydrofolate reductase .

- Functional Group Impact : The methoxy and pentanedioic acid substituents in methotrexate derivatives enhance water solubility and target engagement, whereas the ethylsulfonyl group in the target compound may prioritize hydrophobic interactions .

Biological Activity

2-(4-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an ethylsulfonyl group, a benzamido moiety, and a carboxamide group. Its molecular formula is with a molecular weight of 356.42 g/mol. The structure is significant for its potential interactions with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 2-[(4-ethylsulfonylbenzoyl)amino]-N-methylthiophene-3-carboxamide |

| Molecular Formula | C15H16N2O4S2 |

| Molecular Weight | 356.42 g/mol |

| CAS Number | 898446-89-4 |

The biological activity of this compound is hypothesized to involve the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.

- Receptor Modulation : It could interact with various receptors, modulating their signaling pathways.

- Non-Covalent Interactions : The thiophene ring may participate in π-π stacking and other non-covalent interactions, enhancing binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene compounds demonstrate efficacy against various bacteria and fungi, suggesting that this compound may possess similar activities.

Case Study : A study on related thiophene derivatives demonstrated potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The ability of these compounds to disrupt bacterial cell walls or inhibit essential enzymes contributes to their antimicrobial effects.

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory properties. Thiophene derivatives have been explored for their potential to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes.

Research Findings : In vitro studies have shown that related compounds can significantly reduce the production of inflammatory mediators in cell cultures, indicating potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

- Ethylsulfonyl Group : This moiety enhances solubility and may improve binding interactions with target proteins.

- Benzamido Substitution : Variations in the benzamido group can lead to changes in selectivity and potency against different biological targets.

- N-Methyl Group : This modification may influence the overall lipophilicity and bioavailability of the compound.

Comparative Analysis with Similar Compounds

To elucidate the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Key Features |

|---|---|---|

| 2-(4-methylsulfonyl)benzamido-N-methylthiophene-3-carboxamide | Moderate antibacterial | Methylsulfonyl group |

| N-Methyl-2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxamide | High selectivity for COX | Lacks N-methyl group |

Q & A

Q. What established synthetic routes exist for 2-(4-(ethylsulfonyl)benzamido)-N-methylthiophene-3-carboxamide, and which reaction conditions critically affect yield?

The compound is typically synthesized via acylation of N-methylthiophene-3-carboxamide with 4-(ethylsulfonyl)benzoyl chloride under Schotten-Baumann conditions. Key parameters include maintaining low temperatures (0–5°C) during acylation, using anhydrous dichloromethane as a solvent, and optimizing stoichiometric ratios (1.2:1 acyl chloride to amine). Reaction progress is monitored by TLC (Rf 0.3 in ethyl acetate/hexane, 1:1). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water (7:3) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic peaks validate the compound’s identity?

- ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, amide NH), 8.10–8.05 (d, J = 8.4 Hz, 2H, aryl protons adjacent to sulfonyl), 3.25 (s, 3H, N-methyl).

- IR : Key stretches include 1680 cm⁻¹ (amide C=O) and 1320/1150 cm⁻¹ (sulfonyl S=O).

- LC-MS (ESI+): m/z 379.1 [M+H]⁺. Cross-validation with literature data ensures structural fidelity .

Q. What purification strategies effectively isolate the compound from reaction byproducts?

Sequential purification via silica gel chromatography (ethyl acetate/hexane, 30–70% gradient) followed by recrystallization in ethanol/water (7:3) yields high-purity product. HPLC analysis (C18 column, 70:30 acetonitrile/water, UV detection at 230 nm) confirms purity (>95%) and identifies residual solvents .

Q. How do solubility properties influence experimental handling in biological assays?

The compound is highly soluble in DMSO (>50 mg/mL) and DMF but sparingly soluble in ethanol (<5 mg/mL). For aqueous compatibility, sonication-assisted dispersion in PBS with 0.1% Tween-80 is recommended. Stability studies in DMSO stocks show <5% degradation over 30 days at −20°C .

Q. What validated analytical methods quantify this compound in complex matrices?

Reverse-phase HPLC with UV detection (λ = 230 nm) using a C18 column and 40:60 acetonitrile/0.1% formic acid mobile phase achieves LOD 0.1 μg/mL and LOQ 0.3 μg/mL. Confirmatory analysis via LC-MS/MS in MRM mode (transition m/z 379→232) enhances specificity in biological samples .

Advanced Research Questions

Q. How can computational modeling optimize the introduction of the ethylsulfonyl group during synthesis?

Density functional theory (DFT) simulations (e.g., Gaussian, ORCA) predict transition states and intermediates for sulfonation. Solvent effects (e.g., dichloromethane vs. THF) are modeled using COSMO-RS, guiding experimental optimization. Validation involves comparing computed activation energies (Δ‡) with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve discrepancies between observed and theoretical NMR chemical shifts for the thiophene ring protons?

Discrepancies >0.3 ppm may arise from solvent polarity or rotameric equilibria. Variable-temperature NMR (25–60°C) and 2D NOESY experiments identify conformational dynamics. Solvent-effect simulations (e.g., using COSMOtherm) reconcile shifts by accounting for DMSO’s dielectric constant .

Q. How does the electron-withdrawing ethylsulfonyl group modulate reactivity in nucleophilic aromatic substitution (NAS)?

The sulfonyl group activates the thiophene’s C2 position via −M effects, lowering the LUMO energy (−2.1 eV, DFT) and accelerating NAS kinetics by 40% compared to non-sulfonated analogs. Hammett σp values (σ = 0.81) correlate with enhanced electrophilicity .

Q. What methodologies mitigate competing side reactions during acylation?

Slow addition of acyl chloride (1 h, −10°C) with 5 mol% DMAP catalyst suppresses hydrolysis. Quenching with aqueous NaHCO3 immediately post-reaction minimizes byproducts. Kinetic profiling reveals 85% conversion with DMAP vs. 60% without .

Q. How can stable formulations be designed for in vitro testing given hydrolysis susceptibility?

Cyclodextrin encapsulation (5% w/v HP-β-CD) in PBS stabilizes the compound (>90% integrity over 72 h at 4°C). DMSO stocks (10 mM) with 0.1% BHT prevent oxidation. Degradation is monitored via UPLC-PDA at 254 nm, with half-life (t₁/₂) calculations guiding storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.